meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride
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Overview
Description
meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride: is a synthetic porphyrin compound with the molecular formula C44H38Cl4N8 and a molecular weight of 820.64 g/mol . This compound is known for its unique structure and metal-binding properties, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride typically involves the reaction of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The N-methylation of the pyridyl groups is achieved using methyl iodide .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with optimization for larger-scale production. This includes controlling reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the central metal ion if present.
Reduction: Reduction reactions can alter the electronic structure of the porphyrin ring.
Substitution: Substitution reactions can occur at the pyridyl groups or the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different metal-oxo species, while substitution can introduce various functional groups onto the porphyrin ring .
Scientific Research Applications
meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride involves its ability to bind to metal ions and form stable complexes. This binding can influence the electronic structure of the metal ion and the porphyrin ring, leading to various chemical and biological effects . The compound can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
meso-Tetra(4-sulfonatophenyl)porphyrin: Similar in structure but with sulfonate groups instead of pyridyl groups.
Zn(II) meso-Tetra(N-methyl-4-pyridyl)porphine tetrachloride: A zinc complex of the compound with different electronic properties.
meso-Tetra(4-pyridyl)porphine: Lacks the N-methylation, leading to different reactivity and binding properties.
Uniqueness: this compound is unique due to its N-methylated pyridyl groups, which enhance its solubility and binding affinity for metal ions. This makes it particularly useful in applications requiring strong and stable metal-porphyrin interactions .
Properties
Molecular Formula |
C44H38Cl4N8 |
---|---|
Molecular Weight |
820.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI Key |
QAJDBICYDICFCM-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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